[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate
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Overview
Description
The compound [7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate is a complex organic molecule with a unique structure It consists of a benzoate ester linked to an octahydroindenyl group, which is further substituted with a methyl group and an oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate typically involves multiple steps. One common method is the esterification of the corresponding alcohol with benzoic acid or its derivatives. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, advanced purification techniques, such as chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate: can be compared with other similar compounds, such as:
Ethyl acetoacetate: Both compounds contain ester functional groups, but they differ in their overall structure and reactivity.
Methyl glycolate: This compound is another ester but has a simpler structure compared to the target compound.
Baicalein: Although structurally different, baicalein shares some similar functional groups and can undergo similar types of reactions.
The uniqueness of This compound lies in its complex structure, which allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(13-21)16-10-11-17-18(9-6-12-20(16,17)2)23-19(22)15-7-4-3-5-8-15/h3-5,7-8,13-14,16-18H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYXPCMRLYABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCCC2OC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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